![molecular formula C19H20ClN3OS B2829163 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide CAS No. 310416-45-6](/img/structure/B2829163.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide” is a chemical compound that contains an adamantyl group . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides .Molecular Structure Analysis
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . Both mass and NMR spectrometric data revealed that the compound is a new type of synthetic cannabinoid having an amide and an adamantyl group .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Dengue Virus (DENV)
Dengue fever is a mosquito-borne viral illness prevalent in tropical and subtropical regions. Researchers have synthesized hybrid compounds by combining structural features of known DENV inhibitors, such as amantadine and benzsulfonamides. Notably, compound 3 , N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, demonstrated significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) with low cytotoxicity . This finding suggests its potential as an antiviral agent.
Microwave-Optimized Synthesis
The efficient synthesis of compound 3 involves reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This one-pot reaction yields the desired compound, benefiting from increased yields and reduced reaction times . Such optimization enhances scalability and practicality for large-scale production.
Noncovalent Interactions
The compound’s structure includes a 1,3,4-thiadiazole ring, which can engage in noncovalent interactions. These interactions play a crucial role in molecular recognition, binding, and biological activity . Investigating these interactions could lead to novel applications.
Computational Docking Studies
Molecular docking simulations can predict how compound 3 interacts with DENV proteins. These studies provide insights into binding modes, affinity, and potential mechanisms of action . Researchers can use this information to optimize the compound’s structure.
Zukünftige Richtungen
The adamantane moiety is becoming increasingly popular due to its various pharmacological effects . Therefore, it seems relevant to develop convenient methods for introducing an NH group into the adamantane core via carbocation transformations . These methods include the Ritter reaction and adamantylation of carboxylic acid amides . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Eigenschaften
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-15-3-1-2-14(7-15)16(24)21-18-23-22-17(25-18)19-8-11-4-12(9-19)6-13(5-11)10-19/h1-3,7,11-13H,4-6,8-10H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVFAINEBNGSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

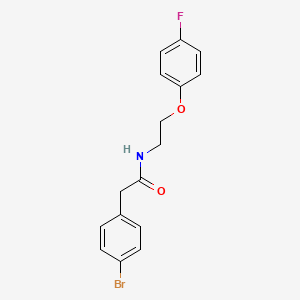

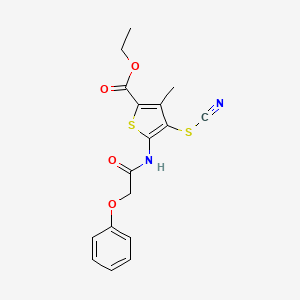
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2829085.png)
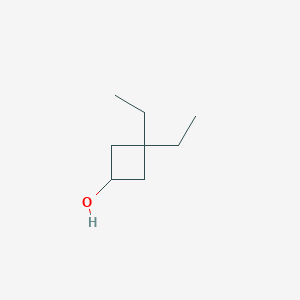


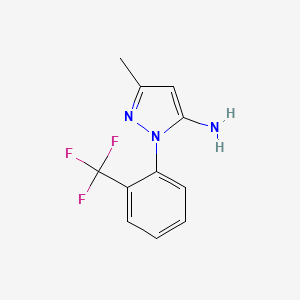
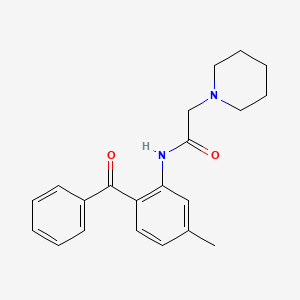

![N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2829098.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2829103.png)